3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrido[2,3-d]pyrimidine intermediate.
Attachment of the Isoxazole Moiety: The final step involves the formation of the isoxazole ring, which can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne, followed by coupling with the piperidinyl-pyrido[2,3-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise as an enzyme inhibitor. It can interact with enzymes involved in critical biological pathways, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyrido[2,3-d]pyrimidine core and can exhibit similar biological activities.
Isoxazole Derivatives: Compounds with an isoxazole ring can also show comparable properties, particularly in terms of enzyme inhibition.
Piperidine Derivatives: These compounds often have similar pharmacological profiles due to the presence of the piperidine ring.
Uniqueness
What sets 3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is the combination of these three moieties in a single molecule. This unique structure allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-14(11(2)27-21-10)17(25)22-8-5-12(6-9-22)23-16(24)13-4-3-7-19-15(13)20-18(23)26/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQZUDJGHJOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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